molecular formula C18H11F8NO3 B1629449 Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate CAS No. 898289-52-6

Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate

Cat. No.: B1629449
CAS No.: 898289-52-6
M. Wt: 441.3 g/mol
InChI Key: NRNRYELFJREPET-UHFFFAOYSA-N
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Description

Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate is a complex organic compound with the molecular formula C18H11F8NO3 It is characterized by the presence of a pentafluorophenyl group, a morpholine ring, and a trifluoromethyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate typically involves the esterification of 2-morpholino-5-(trifluoromethyl)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The pentafluorophenyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, can be used.

Major Products Formed

    Nucleophilic Substitution: The major products would be the substituted derivatives of the original compound.

    Hydrolysis: The primary products are 2-morpholino-5-(trifluoromethyl)benzoic acid and pentafluorophenol.

    Oxidation and Reduction: The products would vary depending on the specific reaction and conditions used.

Scientific Research Applications

Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester bonds and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets and pathways. The pentafluorophenyl group enhances the compound’s electrophilicity, making it a potent reagent for nucleophilic substitution reactions. The morpholine ring can interact with biological molecules, potentially affecting enzyme activity or receptor binding. The trifluoromethyl group contributes to the compound’s lipophilicity, influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenyl 2-morpholino-5-(difluoromethyl)benzoate
  • Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzamide
  • Pentafluorophenyl 2-piperidino-5-(trifluoromethyl)benzoate

Uniqueness

Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate is unique due to the combination of its pentafluorophenyl, morpholine, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as high electrophilicity, nucleophilicity, and lipophilicity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-yl-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F8NO3/c19-11-12(20)14(22)16(15(23)13(11)21)30-17(28)9-7-8(18(24,25)26)1-2-10(9)27-3-5-29-6-4-27/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNRYELFJREPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F8NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640286
Record name Pentafluorophenyl 2-(morpholin-4-yl)-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-52-6
Record name Pentafluorophenyl 2-(morpholin-4-yl)-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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